molecular formula C17H27Cl4N2O3P B12718066 Phosphoramidic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dihexyl ester CAS No. 55733-25-0

Phosphoramidic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dihexyl ester

Cat. No.: B12718066
CAS No.: 55733-25-0
M. Wt: 480.2 g/mol
InChI Key: AREWLBRDYMWBBT-UHFFFAOYSA-N
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Description

Phosphoramidic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dihexyl ester is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a phosphoramidic acid group attached to a tetrachloropyridinyl ring, with two hexyl ester groups. It is used in various scientific and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoramidic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dihexyl ester typically involves the reaction of phosphoramidic acid derivatives with tetrachloropyridine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves the use of automated systems to control the addition of reactants and the removal of by-products. This ensures a high level of efficiency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphoramidic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dihexyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The tetrachloropyridinyl ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Phosphoric acid derivatives.

    Reduction: Phosphine and phosphine oxide derivatives.

    Substitution: Substituted pyridinyl derivatives.

Scientific Research Applications

Phosphoramidic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dihexyl ester is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phosphoramidic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dihexyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Phosphoramidic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, triphenyl ester
  • Phosphoramidic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dioctyl ester

Uniqueness

Phosphoramidic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dihexyl ester is unique due to its specific ester groups, which confer distinct physical and chemical properties. These properties make it suitable for applications where other similar compounds may not be effective, such as in specific catalytic processes or as a reagent in specialized organic synthesis reactions.

Properties

CAS No.

55733-25-0

Molecular Formula

C17H27Cl4N2O3P

Molecular Weight

480.2 g/mol

IUPAC Name

2,3,5,6-tetrachloro-N-dihexoxyphosphorylpyridin-4-amine

InChI

InChI=1S/C17H27Cl4N2O3P/c1-3-5-7-9-11-25-27(24,26-12-10-8-6-4-2)23-15-13(18)16(20)22-17(21)14(15)19/h3-12H2,1-2H3,(H,22,23,24)

InChI Key

AREWLBRDYMWBBT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOP(=O)(NC1=C(C(=NC(=C1Cl)Cl)Cl)Cl)OCCCCCC

Origin of Product

United States

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